molecular formula C15H20O3 B1250329 Neolitacumone B

Neolitacumone B

Cat. No.: B1250329
M. Wt: 248.32 g/mol
InChI Key: UCBTXCZDWDKENW-MDRSIWMVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neolitacumone B is a sesquiterpenoid isolated from Neolitsea acuminatissima, a plant endemic to Taiwan. Structurally, it belongs to the eudesmanolide class, characterized by a fused eudesmane skeleton with a γ-lactone moiety. Key features include a conjugated γ-lactone carbonyl (δC 171.7), a terminal double bond (δC 108.1), and tetrasubstituted double bonds at C-7 and C-11 . Its molecular formula, C15H21O3, was confirmed via HRESIMS (m/z 249.1491 [M+H]<sup>+</sup>) . The stereochemistry, determined through NOESY correlations, reveals a β-orientation of substituents at C-1, C-5, and C-10 .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(8R,8aR,9aS)-8-hydroxy-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h11-13,16H,1,4-7H2,2-3H3/t11?,12-,13+,15+/m0/s1

InChI Key

UCBTXCZDWDKENW-MDRSIWMVSA-N

Isomeric SMILES

CC1=C2CC3C(=C)CC[C@H]([C@@]3(C[C@@H]2OC1=O)C)O

Canonical SMILES

CC1=C2CC3C(=C)CCC(C3(CC2OC1=O)C)O

Synonyms

neolitacumone B

Origin of Product

United States

Comparison with Similar Compounds

Neolitacumone A (C15H21O4)

  • Key Differences :
    • Contains a hydroxyl group at C-8 instead of a methoxy group in methylneolitacumone A .
    • Molecular weight: 265.1438 [M+H]<sup>+</sup> (vs. 249.1491 for Neolitacumone B) .
    • Exhibits a distinct optical rotation ([α]<sup>25</sup>D −7.3) and CD profile, indicating stereochemical divergence .

Neolitacumone E (C15H18O3)

  • Key Differences :
    • Features a carbonyl group at C-1 (δC 211.3) instead of a hydroxyl group in this compound .
    • Reduced hydrogen count (C15H18O3 vs. C15H21O3), suggesting dehydrogenation .
    • IR absorption at 1749 cm<sup>−1</sup> confirms the α,β-unsaturated lactone, similar to this compound .

Methylneolitacumone A (C16H24O5)

  • Key Differences :
    • Methoxy substitution at C-8, confirmed via HMBC correlations from OCH3-8 to C-8 .
    • Larger molecular weight (14 amu higher than Neolitacumone A) due to methylation .

8-epi-Neolitacumone B (C15H20O3)

  • Key Differences: Stereoisomer of this compound with inverted configuration at H-8 . NOESY cross-peaks between H-5 and H-8 confirm the 8α orientation .

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Notable NMR Signals (δHC)
This compound C15H21O3 γ-lactone, C-4(15),7(11)-diene H-14: 1.17 (s); C-1: 78.8
Neolitacumone A C15H21O4 C-8 hydroxyl H-8: 3.16 (OCH3); C-8: 106.2
Neolitacumone E C15H18O3 C-1 carbonyl C-1: 211.3; IR: 1749 cm<sup>−1</sup>
8-epi-Neolitacumone B C15H20O3 8α-H configuration NOESY: H-5/H-8

Bioactivity and Functional Implications

  • Structural features such as α,β-unsaturated lactones and hydroxyl/methoxy substitutions may modulate activity .
  • Stereochemical Impact: The β-orientation of substituents in this compound enhances stability via trans-A/B ring junction, as seen in NOESY correlations (H-14/H-2β) . Isomerism (e.g., 8-epi-Neolitacumone B) could alter binding affinity to enzymatic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.